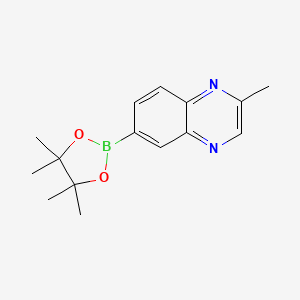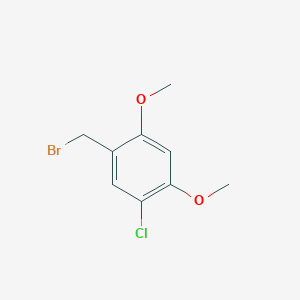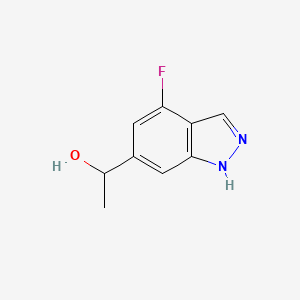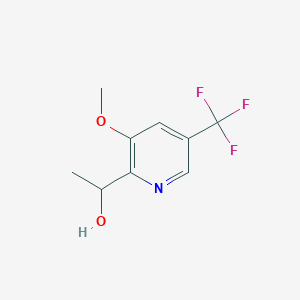
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science
Méthodes De Préparation
The synthesis of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the use of trifluoromethylation reactions, where the trifluoromethyl group is introduced into the pyridine ring through various reagents and catalysts . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. These groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The pathways involved depend on the specific biological target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol can be compared with other trifluoromethylpyridine derivatives, such as:
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol: Similar in structure but with a fluorine atom instead of a methoxy group.
(5-Trifluoromethyl-pyridin-2-yl)methanol: Lacks the methoxy group, affecting its reactivity and applications.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs.
Propriétés
Formule moléculaire |
C9H10F3NO2 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
1-[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c1-5(14)8-7(15-2)3-6(4-13-8)9(10,11)12/h3-5,14H,1-2H3 |
Clé InChI |
GWYOWRMZNXLMJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=N1)C(F)(F)F)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)


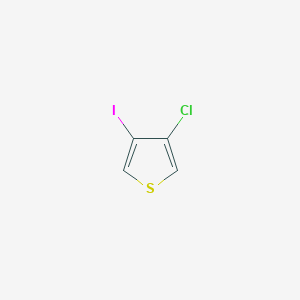
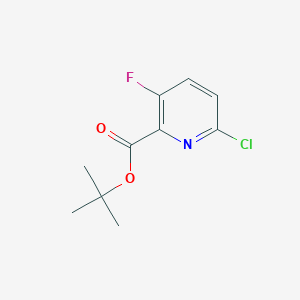


![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
